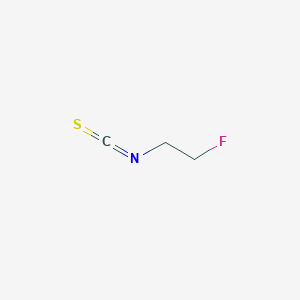

2-Fluoroethyl isothiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-isothiocyanatoethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4FNS/c4-1-2-5-3-6/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROMEDPVTPKCNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84081-64-1 | |

| Record name | 1-fluoro-2-isothiocyanatoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Synthesis of 2 Fluoroethyl Isothiocyanate

Precursor Selection and Preparation for 2-Fluoroethyl Isothiocyanate Synthesis

The successful synthesis of the target isothiocyanate is critically dependent on the quality and accessibility of its precursors. The primary precursor is typically a 2-fluoroethyl-substituted amine, though other functional groups can also be utilized.

The most direct precursor for this compound is 2-fluoroethylamine. This compound, often handled as its more stable hydrochloride salt, is a key intermediate. sigmaaldrich.com Various synthetic routes to 2-fluoroethylamine have been developed. Common methods include the reaction of 2-fluoroethyl halides with ammonia (B1221849) or the reduction of 2-fluoroacetamide. ontosight.ai Another patented method describes the reaction of 2-fluoroethanol (B46154) with toluenesulfonyl chloride, followed by subsequent steps to yield 2-fluoroethylamine hydrochloride. google.com This process is designed to increase output while minimizing costs by avoiding complex extraction procedures. google.com

The hydrochloride salt of 2-fluoroethylamine is a solid with a melting point of 99-103 °C, making it easier to handle than the free base, which is a liquid. sigmaaldrich.comontosight.ai Its fluorinated alkylammonium salt structure is a valuable building block for introducing the fluoroethyl moiety. chemimpex.comsigmaaldrich.com

Table 1: Synthesis Methods for 2-Fluoroethylamine

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-Fluoroethyl halides | Ammonia | 2-Fluoroethylamine | ontosight.ai |

| 2-Fluoroacetamide | Reducing agents | 2-Fluoroethylamine | ontosight.ai |

| 2-Fluoroethanol | 1. Toluenesulfonyl chloride2. Subsequent reaction steps | 2-Fluoroethylamine hydrochloride | google.com |

Other related halogenated precursors can also be synthesized and used. The general principle involves creating a carbon-chain with a fluorine substituent at the C2 position and a reactive group, like an amine, that can be converted into an isothiocyanate. researchgate.net

While primary amines are the most common precursors for isothiocyanates, modern synthetic chemistry has expanded the range of suitable starting materials. chemrxiv.org These alternatives can be broadly categorized based on the functional group being converted.

Other Nitrogen-Containing Groups : Functional groups such as azides, nitrile oxides, and isocyanides can be transformed into isothiocyanates. chemrxiv.orgmdpi.com The use of isocyanides, in particular, has gained attention. The sulfuration of isocyanides with elemental sulfur, often catalyzed by an amine base like DBU, presents a sustainable route to isothiocyanates under mild conditions. nih.gov

Non-Nitrogen-Containing Substrates : Although more challenging, methods are being developed to synthesize isothiocyanates from non-nitrogenous starting materials. chemrxiv.org

These alternative precursors expand the toolkit available to chemists, allowing for more flexible synthetic design, especially when the primary amine is difficult to prepare or handle. chemrxiv.org

Classical and Modern Synthetic Routes to this compound

The conversion of a selected precursor into this compound can be achieved through several distinct routes, ranging from classical methods that use highly reactive reagents to modern, milder approaches.

The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) is a traditional and highly effective method for synthesizing isothiocyanates. encyclopedia.pubvulcanchem.com This approach would involve reacting 2-fluoroethylamine with thiophosgene, often in the presence of a base like calcium carbonate to neutralize the HCl byproduct. sfu.ca

Reaction Scheme: FCH₂CH₂NH₂ + CSCl₂ → FCH₂CH₂NCS + 2 HCl

Despite its efficiency, the high toxicity of thiophosgene has driven the development of safer, alternative thiocarbonyl transfer reagents. rsc.orgcbijournal.com These include thiocarbonyldiimidazole and dipyridyl thionocarbonate, which can also be used to generate isothiocyanates from amines but are often expensive or not commercially available. chemrxiv.orgcbijournal.com

A widely used alternative to thiophosgene involves the use of carbon disulfide (CS₂). nih.govencyclopedia.pub This two-step approach first involves the reaction of the primary amine (2-fluoroethylamine) with CS₂ in the presence of a base (like triethylamine (B128534) or sodium hydroxide) to form an intermediate dithiocarbamate (B8719985) salt. chemrxiv.orgcbijournal.com

Step 1: Dithiocarbamate Salt Formation FCH₂CH₂NH₂ + CS₂ + NaOH → FCH₂CH₂NHCSS⁻Na⁺ + H₂O

This dithiocarbamate salt is then decomposed using a desulfurizing agent to yield the final isothiocyanate. chemrxiv.org A variety of reagents have been developed for this second step, each with its own advantages. cbijournal.comorganic-chemistry.org

Table 2: Desulfurizing Reagents for Dithiocarbamate Decomposition

| Reagent | Description | Reference |

|---|---|---|

| p-Toluenesulfonyl chloride (TsCl) | A general and facile method for converting in situ generated dithiocarbamate salts. | organic-chemistry.org |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | A suitable agent where by-products are mostly volatile, simplifying workup. | cbijournal.com |

| Propane phosphonic acid anhydride (B1165640) (T3P®) | An efficient desulfurating agent for one-pot syntheses from amines. | organic-chemistry.org |

| Sodium persulfate (Na₂S₂O₈) | Allows the reaction to be performed in water, offering a green chemistry approach. | rsc.org |

This carbon disulfide-based route is generally considered safer than using thiophosgene and is adaptable to a wide range of amines, including those with various functional groups. cbijournal.comrsc.org

Beyond the mainstream thiophosgene and carbon disulfide methods, several other innovative strategies have emerged. These methodologies often focus on improving safety, substrate scope, and reaction conditions.

One notable approach involves the reaction of isocyanides with elemental sulfur. mdpi.comencyclopedia.pub If a 2-fluoroethyl isocyanide precursor were available, its reaction with elemental sulfur in the presence of a catalytic amount of an amine base could provide a direct and sustainable pathway to this compound. nih.gov

Another set of methods involves the in-situ generation of thiocarbonylating agents. For example, the Ruppert-Prakash reagent (TMSCF₃) or AgSCF₃/KBr can be used to generate a thiocarbonyl fluoride (B91410) species that then reacts with the amine. rsc.org Similarly, copper-catalyzed reactions using the Langlois reagent (F₃CSO₂Na) can produce isothiocyanates from primary amines. rsc.org These methods avoid the direct handling of toxic thiocarbonyl compounds while still achieving the desired transformation. rsc.org

Non-Thiophosgene Methodologies for this compound Synthesis

Sulfur Transfer Reagents in Isothiocyanate Formation

The formation of the isothiocyanate group (-N=C=S) from a primary amine, such as 2-fluoroethylamine, necessitates a source of carbon and sulfur. While carbon disulfide is a common and traditional reagent for this transformation, forming a dithiocarbamate intermediate that is subsequently desulfurized, modern approaches utilize a variety of other sulfur transfer reagents to enhance reaction efficiency and safety organic-chemistry.orgkiku.dkrsc.org.

One common strategy involves the in situ generation of a dithiocarbamate salt from the primary amine and carbon disulfide, followed by decomposition using a desulfurizing agent nih.gov. A variety of desulfurizing agents have been explored for the synthesis of isothiocyanates, including:

Di-tert-butyl dicarbonate (Boc₂O): This reagent, often used in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO), efficiently converts dithiocarbamates to isothiocyanates. A significant advantage of this method is that most byproducts are volatile, simplifying the workup process to a simple evaporation of the reaction mixture kiku.dk.

Sodium persulfate (Na₂S₂O₈): This reagent allows for the synthesis of isothiocyanates from amines and carbon disulfide in water, offering a green and practical alternative to organic solvents. The reaction proceeds under basic conditions to ensure good chemoselectivity for the isothiocyanate product rsc.org.

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻): This desulfurizing agent has been successfully used in a two-step, one-pot procedure for the synthesis of both aliphatic and aromatic isothiocyanates, often with the assistance of microwave irradiation to accelerate the reaction researchgate.netnih.gov.

Elemental Sulfur: In some catalytic systems, particularly with isocyanide precursors, elemental sulfur itself can act as the sulfur transfer reagent. This approach is atom-economical and environmentally friendly nih.govnih.govmdpi.com.

Other Reagents: A range of other reagents have been employed for the desulfurization of dithiocarbamates to form isothiocyanates, including tosyl chloride, hydrogen peroxide, and various phosphonium-based peptide coupling reagents kiku.dkresearchgate.netchemrxiv.org.

The choice of the sulfur transfer and desulfurizing agents can significantly impact the reaction conditions, yield, and substrate scope. For the synthesis of this compound from 2-fluoroethylamine, the reaction with carbon disulfide to form the dithiocarbamate intermediate is the initial step, which can then be treated with one of these desulfurizing agents.

Table 1: Comparison of Various Desulfurizing Agents for Isothiocyanate Synthesis

| Desulfurizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) kiku.dk | Catalytic DMAP or DABCO, room temperature | Volatile byproducts, clean reaction | Reagent cost |

| Sodium persulfate (Na₂S₂O₈) rsc.org | Aqueous, basic conditions | Green solvent, good yields | May not be suitable for all substrates |

| DMT/NMM/TsO⁻ researchgate.netnih.gov | Microwave irradiation, 90°C | Rapid reaction times | Requires specialized equipment |

| Tosyl Chloride kiku.dkorganic-chemistry.org | Base (e.g., triethylamine), room temperature | Readily available, effective | Can generate salt byproducts |

| Hydrogen Peroxide researchgate.netchemrxiv.org | Basic conditions | Inexpensive, environmentally friendly | Potential for over-oxidation |

Catalytic Protocols for this compound Preparation

Catalytic methods offer a more sustainable and efficient route to isothiocyanates by reducing the need for stoichiometric reagents and often proceeding under milder conditions. While specific catalytic protocols for the synthesis of this compound are not extensively detailed in the reviewed literature, general catalytic methods for the synthesis of alkyl isothiocyanates from primary amines can be applied.

Recent research has highlighted several catalytic approaches:

Copper-Catalyzed Reactions: Copper catalysts have been employed in the synthesis of thioethers from amines and alkyl halides using sodium thiosulfate (B1220275) as a sulfur source. While not a direct synthesis of isothiocyanates, this demonstrates the utility of copper in C-S bond formation, which could be adapted . Copper has also been used to catalyze the reaction of difluorocarbene with sulfur to generate thiocarbonyl fluoride in situ, which then reacts with primary amines to yield isothiocyanates chemrxiv.orgrsc.org.

Molybdenum-Catalyzed Sulfur Transfer: Molybdenum complexes can catalyze the direct sulfuration of isonitriles with elemental sulfur to produce isothiocyanates. This method is efficient and proceeds under mild conditions acs.org.

Amine-Catalyzed Sulfurization: Tertiary amines, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can act as organocatalysts for the sulfurization of isocyanides with elemental sulfur to form isothiocyanates. This approach avoids the use of toxic metal catalysts and has been optimized for sustainability researchgate.netnih.gov.

These catalytic systems offer promising avenues for the development of efficient and environmentally friendly syntheses of this compound. The general approach would involve the reaction of 2-fluoroethylamine or a suitable precursor under the specified catalytic conditions.

Table 2: Overview of Catalytic Systems for Isothiocyanate Synthesis

| Catalyst System | Precursor | Sulfur Source | Key Features |

|---|---|---|---|

| Copper/Ligand | Amine/Alkyl Halide | Na₂S₂O₃ | Forms thioethers, potential for adaptation |

| Copper chemrxiv.orgrsc.org | Amine/Difluorocarbene Source | Elemental Sulfur | In situ generation of thiocarbonyl fluoride |

| Molybdenum Complex acs.org | Isonitrile | Elemental Sulfur | Mild conditions, good yields |

| Tertiary Amine (e.g., DBU) researchgate.netnih.gov | Isonitrile | Elemental Sulfur | Organocatalytic, sustainable |

Electrocatalytic and Photocatalytic Methods for Isothiocyanate Synthesis

In recent years, electrocatalysis and photocatalysis have emerged as powerful tools in organic synthesis, offering green and efficient alternatives to traditional methods. These techniques utilize electricity or light to drive chemical reactions, often under mild conditions and with high selectivity.

Electrocatalytic Synthesis: An electrochemical method for the synthesis of aliphatic and aromatic isothiocyanates from primary amines and carbon disulfide has been developed. This method is practical, high-yielding, and operates without the need for a supporting electrolyte. The process involves the anodic desulfurization of a dithiocarbamate salt intermediate, which is formed from the amine and carbon disulfide. Optimized conditions often involve a carbon graphite (B72142) anode and a nickel cathode in a solvent like methanol (B129727) organic-chemistry.orgresearchgate.net. The application of this method to 2-fluoroethylamine would provide a direct and efficient route to this compound.

Photocatalytic Synthesis: A visible-light-driven photocatalytic method has been reported for the synthesis of isothiocyanates from primary amines and carbon disulfide. This approach is mild and metal-free, utilizing an organic photocatalyst such as Rose Bengal in the presence of a base. The reaction proceeds via the formation of a dithiocarbamate, followed by a single-electron transfer process. This method has been shown to be effective for a range of alkyl and aryl amines and could be applied to the synthesis of this compound organic-chemistry.orgresearchgate.netresearchgate.net. A photocatalytic method for the chemoselective installation of isothiocyanates from alkenes has also been described, which could be another potential route nih.gov.

These electro- and photocatalytic methods represent the cutting edge of isothiocyanate synthesis, offering significant advantages in terms of environmental impact and reaction efficiency.

Optimization Strategies for the Synthesis of this compound

The successful synthesis of this compound with high yield and purity relies on the careful optimization of various reaction parameters. These strategies encompass the influence of reaction conditions, the development of novel reagents, and the implementation of streamlined reaction protocols like one-pot and multicomponent reactions.

Reaction Condition Parameter Influence on Yield and Purity

The yield and purity of this compound are highly dependent on the specific reaction conditions employed. Key parameters that require careful optimization include:

Solvent: The choice of solvent can significantly affect the solubility of reagents and intermediates, as well as the reaction rate. For instance, in the electrochemical synthesis of isothiocyanates, methanol was found to be an effective solvent organic-chemistry.org. In amine-catalyzed sulfurization of isocyanides, green solvents like Cyrene™ or γ-butyrolactone (GBL) have been successfully used researchgate.netnih.gov.

Base: The type and amount of base used are crucial, particularly in reactions involving the formation of dithiocarbamate salts. Triethylamine and DBU are commonly used bases organic-chemistry.orgorganic-chemistry.org. In some cases, the base can also act as a catalyst researchgate.netnih.gov.

Temperature: Reaction temperature can influence the reaction rate and the formation of byproducts. While many modern methods aim for room temperature reactions, some protocols may require heating, such as the use of microwave irradiation to accelerate the desulfurization step researchgate.netnih.gov.

Concentration: The concentration of reactants can impact the reaction kinetics and the efficiency of the process. Optimization of concentration is often performed to minimize waste and improve the E-factor (Environmental factor) of the synthesis nih.gov.

Catalyst Loading: In catalytic reactions, the amount of catalyst used is a critical parameter to optimize. The goal is to use the minimum amount of catalyst necessary to achieve a high conversion rate in a reasonable time, which is both cost-effective and reduces potential contamination of the product researchgate.netnih.gov.

A systematic study of these parameters is essential to develop a robust and efficient synthesis of this compound.

Novel Reagent Development for Efficient this compound Synthesis

The development of novel reagents plays a pivotal role in advancing the synthesis of isothiocyanates, including this compound. These reagents are designed to be more efficient, selective, and environmentally friendly than traditional ones.

Recent innovations in reagent development include:

Advanced Desulfurizing Agents: As discussed in section 2.2.3.1, novel desulfurizing agents like Boc₂O, DMT/NMM/TsO⁻, and sodium persulfate offer significant advantages over older reagents kiku.dkrsc.orgresearchgate.netnih.govchemrxiv.org. These reagents often lead to cleaner reactions and simpler purification procedures.

Fluorinated Sulfur-Based Reagents: The interplay between sulfur and fluorine has led to the development of unique reagents for fluorination and fluoroalkylation, which can also be relevant to the synthesis of fluorinated compounds like this compound researchgate.net.

In Situ Generated Reagents: Some modern synthetic strategies rely on the in situ generation of reactive species. For example, thiocarbonyl fluoride can be generated in situ from a difluorocarbene source and elemental sulfur, which then reacts with a primary amine to form the isothiocyanate chemrxiv.orgrsc.org. This avoids the handling of the toxic and unstable thiocarbonyl fluoride.

Sulfuryl Fluoride (SO₂F₂): This reagent has been recently highlighted for its exceptional selectivity in disulfide formation from thiols, showcasing its potential in sulfur chemistry which could inspire new routes for isothiocyanate synthesis nih.gov.

The continuous development of such novel reagents is crucial for improving the synthesis of specialized isothiocyanates like this compound.

One-Pot and Multicomponent Reaction Approaches

To improve process efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) have become increasingly popular in organic synthesis. These approaches combine multiple reaction steps into a single operation without the need for isolating intermediates.

One-Pot Synthesis: The synthesis of this compound can be streamlined into a one-pot process. A common one-pot method involves the reaction of 2-fluoroethylamine with carbon disulfide, followed by the addition of a desulfurizing agent to the same reaction vessel to yield the final product kiku.dknih.govnih.govbohrium.com. For instance, a one-pot procedure using carbon tetrabromide as a desulfurizing agent has been reported for the synthesis of various isothiocyanates from amines bohrium.com. Another example is the one-pot synthesis of isothiocyanates from amines under aqueous conditions using cyanuric chloride as the desulfurizing agent nih.gov.

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains portions of all the reactants. While no MCRs specifically designed for the synthesis of this compound were found in the reviewed literature, the general principles of MCRs that produce isothiocyanates or their derivatives can be considered. For example, a three-component reaction of an isocyanide, elemental sulfur, and an amine can lead to the formation of isothiocyanates, where the amine acts as a catalyst researchgate.netnih.gov. Other MCRs utilize isothiocyanates as building blocks for the synthesis of more complex molecules, such as thiazole (B1198619) derivatives nih.govbenthamdirect.com. The development of an MCR for the direct synthesis of this compound from simple precursors would be a significant advancement.

These streamlined synthetic strategies offer considerable advantages in terms of time, cost, and environmental impact, making them highly desirable for the production of this compound.

Mechanistic Investigations into the Reactivity of 2 Fluoroethyl Isothiocyanate

Nucleophilic Addition Reactions of 2-Fluoroethyl Isothiocyanate

The electrophilic carbon of the isothiocyanate group is susceptible to attack by a diverse range of nucleophiles. This reaction forms the basis for the synthesis of a wide variety of sulfur- and nitrogen-containing compounds. The general mechanism involves the attack of the nucleophile on the central carbon, followed by protonation of the resulting nitrogen anion.

Reaction with Amines: Thiourea (B124793) and Guanidine Formation

The reaction between isothiocyanates and amines is a robust and widely utilized method for the formation of thiourea derivatives. organic-chemistry.orgijacskros.com This reaction proceeds via the nucleophilic attack of the primary or secondary amine's nitrogen atom on the electrophilic carbon of the isothiocyanate. mdpi.com

The resulting thioureas can be further elaborated to form guanidines. This transformation typically involves a two-step process: S-alkylation of the thiourea to form a reactive isothiouronium salt, followed by reaction with a second amine to yield the guanidine. enamine.netnih.gov

Reaction Scheme: Thiourea and Guanidine Formation

Thiourea Formation: R-NH₂ + S=C=N-CH₂CH₂F → R-NH-C(=S)-NH-CH₂CH₂F (Primary Amine + this compound → N,N'-Disubstituted Thiourea)

Guanidine Formation: a. R-NH-C(=S)-NH-CH₂CH₂F + CH₃I → [R-NH-C(SCH₃)=NH-CH₂CH₂F]⁺I⁻ (Thiourea + Alkylating Agent → Isothiouronium Salt) b. [R-NH-C(SCH₃)=NH-CH₂CH₂F]⁺I⁻ + R'-NH₂ → R-NH-C(=NR')-NH-CH₂CH₂F + CH₃SH (Isothiouronium Salt + Amine → Trisubstituted Guanidine)

Detailed research on the specific kinetics and yields for reactions involving this compound is not extensively documented, but the pathway is consistent with general isothiocyanate chemistry.

Table 1: Representative Nucleophilic Addition Reactions with Amines This table presents expected products based on the known reactivity of isothiocyanates.

| Nucleophile (Amine) | Intermediate Product | Final Product (after second amine addition) |

|---|---|---|

| Ammonia (B1221849) (NH₃) | N-(2-Fluoroethyl)thiourea | N-(2-Fluoroethyl)guanidine |

| Aniline (C₆H₅NH₂) | N-Phenyl-N'-(2-fluoroethyl)thiourea | N-Aryl-N'-(2-fluoroethyl)guanidine derivative |

Reaction with Alcohols and Phenols: Thiocarbamate Derivatives

Alcohols and phenols react with isothiocyanates to form O-alkyl or O-aryl thiocarbamates, respectively. These reactions are typically slower than those with amines and often require basic catalysis to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity. nih.gov The reaction involves the attack of the alkoxide or phenoxide ion on the isothiocyanate carbon. nih.govsemanticscholar.org

Reaction Scheme: Thiocarbamate Formation ROH + B: ⇌ RO⁻ + BH⁺ (Alcohol + Base ⇌ Alkoxide) RO⁻ + S=C=N-CH₂CH₂F → [RO-C(=S)-N-CH₂CH₂F]⁻ (Alkoxide + this compound → Thiocarbamate Anion) [RO-C(=S)-N-CH₂CH₂F]⁻ + BH⁺ → RO-C(=S)-NH-CH₂CH₂F + B: (Thiocarbamate Anion + Proton Source → O-Alkyl Thiocarbamate)

Reaction with Thiolates and Sulfhydryl Compounds

Thiols (sulfhydryl compounds) and their corresponding conjugate bases, thiolates, are excellent nucleophiles for isothiocyanates. The reaction is generally rapid and leads to the formation of dithiocarbamate (B8719985) derivatives. nih.gov Thiol groups react more readily with isothiocyanates than amino groups under neutral or slightly acidic conditions. nih.govnih.gov

Reaction Scheme: Dithiocarbamate Formation RSH + S=C=N-CH₂CH₂F → RS-C(=S)-NH-CH₂CH₂F (Thiol + this compound → Dithiocarbamate)

Table 2: Nucleophilic Addition of Alcohols, Phenols, and Thiols This table presents expected products based on the known reactivity of isothiocyanates.

| Nucleophile | Product Class | Product Name Example |

|---|---|---|

| Ethanol (C₂H₅OH) | O-Alkyl Thiocarbamate | O-Ethyl N-(2-fluoroethyl)thiocarbamate |

| Phenol (C₆H₅OH) | O-Aryl Thiocarbamate | O-Phenyl N-(2-fluoroethyl)thiocarbamate |

Addition of Organometallic Reagents to this compound

Strong carbon-based nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), readily add to the electrophilic carbon of isothiocyanates. libretexts.org The initial reaction forms a magnesium or lithium salt of a thioamidate anion. Subsequent acidic workup protonates this intermediate to yield a thioamide. This reaction provides an effective route for C-C bond formation. wikipedia.org

Reaction Scheme: Thioamide Formation

R-MgX + S=C=N-CH₂CH₂F → [R-C(=S)-N(MgX)-CH₂CH₂F] (Grignard Reagent + this compound → Intermediate Salt)

[R-C(=S)-N(MgX)-CH₂CH₂F] + H₃O⁺ → R-C(=S)-NH-CH₂CH₂F (Intermediate Salt + Acidic Workup → Thioamide)

Cycloaddition Chemistry Involving this compound

The C=S double bond within the isothiocyanate group can participate in cycloaddition reactions, serving as a dipolarophile or dienophile to construct various heterocyclic systems. This reactivity is crucial for the synthesis of important scaffolds in medicinal chemistry.

[2+3] Cycloadditions for Heterocycle Synthesis (e.g., Thiazoles, Thiadiazoles)

Isothiocyanates are valuable precursors for five-membered heterocycles like thiazoles and thiadiazoles.

Thiazole (B1198619) Synthesis: 2-Aminothiazoles can be synthesized via the reaction of this compound with compounds containing a nucleophilic center and a suitable leaving group, such as α-haloketones or propargylamines. bepls.comorganic-chemistry.org For instance, the Hantzsch thiazole synthesis involves the reaction of an α-halocarbonyl compound with a thioamide; a variation of this can utilize an isothiocyanate to generate the thioamide component in situ or involve related pathways.

Thiadiazole Synthesis: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved by reacting this compound with a hydrazine (B178648) derivative. This initially forms a thiosemicarbazide (B42300) intermediate, which can then undergo acid-catalyzed cyclodehydration to yield the 1,3,4-thiadiazole ring. nih.govresearchgate.net

Reaction Scheme: 1,3,4-Thiadiazole Formation

R-NHNH₂ + S=C=N-CH₂CH₂F → R-NH-NH-C(=S)-NH-CH₂CH₂F (Hydrazine + this compound → Thiosemicarbazide)

R-NH-NH-C(=S)-NH-CH₂CH₂F + H⁺ → 5-(R-amino)-2-(2-fluoroethylamino)-1,3,4-thiadiazole + H₂O (Thiosemicarbazide + Acid Catalyst → 1,3,4-Thiadiazole)

While these cycloaddition pathways are well-established for isothiocyanates, specific studies detailing the substrate scope and reaction conditions for this compound are limited in the literature. The examples provided represent the expected chemical behavior based on the reactivity of the functional group.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Thiourea |

| Guanidine |

| Isothiouronium salt |

| O-Alkyl thiocarbamate |

| O-Aryl thiocarbamate |

| Dithiocarbamate |

| Thioamide |

| Grignard reagents |

| Organolithium reagents |

| Thiazole |

| 2-Aminothiazole |

| 1,3,4-Thiadiazole |

| Thiosemicarbazide |

| N-(2-Fluoroethyl)thiourea |

| N-(2-Fluoroethyl)guanidine |

| N-Phenyl-N'-(2-fluoroethyl)thiourea |

| N,N-Diethyl-N'-(2-fluoroethyl)thiourea |

| O-Ethyl N-(2-fluoroethyl)thiocarbamate |

| O-Phenyl N-(2-fluoroethyl)thiocarbamate |

| S-Ethyl N-(2-fluoroethyl)dithiocarbamate |

| Hydrazine |

| α-haloketone |

[2+2] and [4+2] Cycloadditions in the Context of this compound

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The isothiocyanate group (-N=C=S) of this compound contains two cumulated double bonds and can participate in various cycloaddition reactions, most notably [4+2] and [2+2] cycloadditions.

In the context of [4+2] cycloadditions , also known as Diels-Alder reactions, the isothiocyanate typically serves as the dienophile, reacting with a conjugated diene. wikipedia.org The C=S bond is generally the more reactive part of the isothiocyanate moiety for this purpose. The reaction leads to the formation of a six-membered heterocyclic ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. youtube.com The 2-fluoroethyl group, with its strong electron-withdrawing fluorine atom, is expected to increase the electrophilicity of the isothiocyanate carbon, thereby making this compound a more reactive dienophile compared to its non-fluorinated analogue, ethyl isothiocyanate. This enhanced reactivity promotes the reaction with electron-rich dienes. rsc.org

[2+2] cycloadditions involve the reaction of two components with double bonds to form a four-membered ring. The C=N or C=S bond of an isothiocyanate can react with electron-rich alkenes, enamines, or ketenes. The electron-withdrawing nature of the 2-fluoroethyl substituent is anticipated to facilitate these reactions by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the isothiocyanate, promoting orbital overlap with the HOMO (Highest Occupied Molecular Orbital) of the reaction partner.

| Reaction Type | Reactant 1 | Reactant 2 | Expected Product Class | Influence of 2-Fluoroethyl Group |

|---|---|---|---|---|

| [4+2] Diels-Alder | This compound (Dienophile) | 1,3-Butadiene (Diene) | Thiazine derivative | Increased reactivity due to electronic withdrawal |

| [2+2] with Ketene | This compound | Diphenylketene | Thiazetidinone derivative | Enhanced electrophilicity of the isothiocyanate carbon |

| [2+2] with Enamine | This compound | 1-Pyrrolidinocyclohexene | Thiazetidine derivative | Increased reactivity towards the electron-rich alkene |

Rearrangement and Elimination Reactions of this compound

Alkyl isothiocyanates are generally more thermodynamically stable than their corresponding thiocyanate (B1210189) (R-S-C≡N) isomers. The thermal isomerization of alkyl thiocyanates to alkyl isothiocyanates is a known process, often requiring high temperatures. acs.orggoogle.com The reverse reaction, the rearrangement of an isothiocyanate to a thiocyanate, is less common for simple alkyl groups under thermal conditions.

For this compound, thermal decomposition pathways could compete with rearrangement. One potential thermal reaction is the elimination of hydrogen fluoride (B91410) (HF) to yield vinyl isothiocyanate. However, the high strength of the C-F bond makes this process require significant energy input.

Catalytic rearrangements of isothiocyanates are less documented than those of their isocyanate counterparts. Certain metal catalysts can facilitate transformations of the isothiocyanate group, but specific rearrangements of the entire this compound molecule under catalytic conditions are not widely reported. Thiocarbamoyl thiocyanates have been shown to rearrange to thiocarbamoyl isothiocyanates upon heating, indicating that 1,3-shifts are possible within related systems. acs.org

The presence of a fluorine atom at the β-position to a reactive center can lead to a phenomenon known as neighboring group participation (NGP), or anchimeric assistance. wikipedia.orgdalalinstitute.com NGP is defined as the interaction of a reaction center with electrons from another part of the molecule. wikipedia.org This participation can significantly increase reaction rates and influence the stereochemical outcome, typically resulting in retention of configuration. dalalinstitute.comchem-station.com

The key characteristics of NGP are:

Rate Acceleration: Reactions involving NGP are often significantly faster than analogous reactions where NGP is not possible. wikipedia.orgdalalinstitute.com

Stereochemical Control: NGP typically leads to retention of stereochemistry at the reaction center. chem-station.com

The formation of a strained, three-membered ring is a critical feature of this pathway. youtube.com The propensity for the fluoroethyl group to participate in this manner depends on the specific reaction conditions and the nature of any intermediates formed.

Influence of the Fluoroethyl Moiety on Isothiocyanate Reactivity

The fluorine atom is the most electronegative element, leading to strong electronic effects that significantly modify the reactivity of the parent molecule. The primary influence of the 2-fluoroethyl group on the isothiocyanate moiety is a powerful electron-withdrawing inductive effect (-I effect).

This -I effect is transmitted through the sigma bonds of the ethyl chain to the nitrogen atom of the isothiocyanate group. This has two major consequences for the reactivity of the -N=C=S functional group:

Decreased Nucleophilicity of Nitrogen: The electron density on the nitrogen atom is reduced, making it less basic and less nucleophilic than in non-fluorinated alkyl isothiocyanates.

Increased Electrophilicity of Carbon: The withdrawal of electron density culminates at the central carbon atom of the isothiocyanate group. This makes the carbon atom significantly more electrophilic and thus more susceptible to attack by nucleophiles.

The enhanced electrophilicity is a key factor in the reactions of this compound, particularly in addition reactions. Nucleophiles, such as amines or thiols, will add more readily to the electrophilic carbon of this compound compared to ethyl isothiocyanate. This principle is fundamental to understanding its behavior in the synthesis of thioureas and other derivatives. nih.gov

| Property | Ethyl Isothiocyanate (Reference) | This compound | Reason |

|---|---|---|---|

| Inductive Effect of Alkyl Group | Weakly electron-donating (+I) | Strongly electron-withdrawing (-I) | High electronegativity of fluorine |

| Electron Density on N Atom | Higher | Lower | Inductive withdrawal by F atom |

| Electrophilicity of C Atom | Lower | Higher | Inductive withdrawal by F atom |

| Reactivity with Nucleophiles | Moderate | Enhanced | Increased electrophilicity of the reaction center |

Steric effects relate to the spatial arrangement of atoms in a molecule and can influence reaction rates and pathways by hindering the approach of reactants. The steric demand of a substituent is a function of its size and shape.

However, the C-F bond is more polarized and slightly longer than a C-H bond, and there can be conformational preferences due to stereoelectronic effects like the gauche effect. wikipedia.org In 1,2-difluoroethane (B1293797), for example, the gauche conformation is preferred over the anti-conformation due to stabilizing hyperconjugation interactions. wikipedia.org A similar effect in this compound could influence the average spatial orientation of the fluorine atom relative to the reactive isothiocyanate headgroup. This preferred conformation might subtly affect the accessibility of the electrophilic carbon from certain trajectories, but it is not expected to impose significant steric hindrance for most reactants. The dominant influence of the 2-fluoroethyl group on reactivity remains its powerful electronic effect.

| Parameter | Hydrogen | Fluorine | Methyl Group (-CH3) |

|---|---|---|---|

| Van der Waals Radius (Å) | 1.20 | 1.47 | ~2.0 |

| Bond Length with Carbon (Å) | ~1.09 (C-H) | ~1.35 (C-F) | ~1.54 (C-C) |

Synthetic Applications and Derivatization of 2 Fluoroethyl Isothiocyanate As a Chemical Building Block

Synthesis of Fluorinated Heterocyclic Compounds Utilizing 2-Fluoroethyl Isothiocyanate

The reactive nature of the isothiocyanate group makes it an excellent starting point for the construction of various heterocyclic systems, particularly those containing nitrogen and sulfur. The 2-fluoroethyl substituent is carried through these transformations, embedding a fluorinated tail into the final cyclic structure.

The synthesis of sulfur-containing heterocycles from this compound often involves intramolecular cyclization reactions where the isothiocyanate group provides both the carbon and sulfur atoms for the new ring. These reactions typically proceed by reacting the isothiocyanate with a molecule containing a nucleophilic group and a group capable of participating in a subsequent ring-closing step.

For instance, intramolecular cyclization can be induced by strong acids like polyphosphoric acid or by using alkylating agents. A general strategy involves the reaction of this compound with substrates that can undergo electrophilic cyclization onto an aromatic or heteroaromatic ring. This approach is analogous to the synthesis of thieno[3,2-c]pyridines from related isothiocyanates. The process can also involve cycloaddition reactions, where the C=S bond of the isothiocyanate acts as a dipolarophile or dienophile. The synthesis of sulfur-containing heterocycles often leverages elemental sulfur as a readily available sulfur source in multicomponent reactions.

| Starting Isothiocyanate Analog | Reagent(s) | Resulting Heterocycle Class |

| 2-(2-thienyl)ethyl isothiocyanate | Polyphosphoric Acid | Dihydrothieno[3,2-c]pyridinethione |

| Aryl Isothiocyanates | α-Bromo Ketones | 2-Aminothiazoles |

| Alkyl Isothiocyanates | Elemental Sulfur, Chalcones | Thiazole-2-thiones |

| o-Alkynylphenyl isothiocyanates | Isocyanides, Cu(I) catalyst | 5H-Benzo[d]imidazo[5,1-b]thiazines |

This compound serves as a key precursor for a variety of nitrogen-containing heterocycles. The strategy often involves reacting the isothiocyanate with a bifunctional nucleophile, where two nucleophilic groups (such as amines, hydroxyls, or thiols) on the same molecule react sequentially with the electrophilic carbon of the isothiocyanate. This leads to the formation of five- or six-membered rings. For example, reaction with 2-aminoanilines or 2-aminothiophenols can yield fluoroethyl-substituted benzimidazoles or benzothiazoles, respectively.

Recent methodologies have focused on developing divergent syntheses from isothiocyanate intermediates to create diverse libraries of N-heterocycles. For example, molecular iodine has been used as a catalyst for the oxidative cyclization of 2-aminopyridines with isothiocyanates to afford N-fused 5-imino-1,2,4-thiadiazole derivatives under mild, transition-metal-free conditions. Such approaches highlight the versatility of the isothiocyanate group in constructing complex nitrogenous scaffolds.

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, are powerful tools for rapidly building molecular complexity. Isothiocyanates are valuable components in MCRs for generating diverse heterocyclic libraries. This compound can be employed in MCRs to produce intricate scaffolds bearing the 2-fluoroethyl group.

One notable example is the Biginelli-type reaction or its variations, where an isothiocyanate can replace the traditional urea (B33335) component. Reacting this compound with an aldehyde and a β-ketoester could potentially yield dihydropyrimidine-2-thiones decorated with a fluoroethyl substituent. Furthermore, isothiocyanates participate in catalytic asymmetric MCRs, such as the formal [2+1+2] cycloaddition with isocyanides and alkylidene malonates, to produce chiral 3,4-dihydro-2H-pyrrole-2-thiones. These reactions demonstrate the potential to create highly functionalized and stereochemically complex molecules from simple precursors in a single step.

**4.2. Incorporation

Incorporation of the this compound Unit into Diverse Organic Frameworks

Preparation of Precursors for Functional Materials

The chemical reactivity of the isothiocyanate group (-N=C=S) makes this compound a valuable reagent for constructing precursors for functional materials. The primary reaction pathway involves the addition of nucleophiles, most commonly primary and secondary amines, to the electrophilic carbon atom of the isothiocyanate moiety. This reaction yields N,N'-disubstituted thiourea (B124793) derivatives, which serve as foundational scaffolds for more complex structures.

The synthesis is typically straightforward and efficient. In a general procedure, an amine is reacted with this compound in an inert solvent. mdpi.com The reaction proceeds smoothly, often at room temperature, to produce the corresponding thiourea derivative in high yield. mdpi.com This method's versatility allows for the introduction of a wide array of functional groups (R-groups) depending on the choice of the starting amine, thereby tuning the chemical properties of the resulting thiourea precursor for specific material applications.

The synthesis of these thiourea precursors can be summarized by the following general reaction scheme: R-NH₂ + S=C=N-CH₂CH₂F → R-NH-C(=S)-NH-CH₂CH₂F

A variety of desulfurating agents and reaction conditions can be employed for the synthesis of isothiocyanates from primary amines, which are then used to create these thiourea derivatives. organic-chemistry.orgkiku.dk

Table 1: Synthesis of a Representative Thiourea Precursor This table outlines the general, multi-step synthetic route to a functional thiourea derivative using this compound.

| Step | Description | Reactants | General Conditions | Product |

|---|---|---|---|---|

| 1 | Isothiocyanate Formation | 2-Fluoroethylamine, Carbon Disulfide (CS₂) | Reaction with a desulfurylating agent (e.g., tosyl chloride, di-tert-butyl dicarbonate) in an organic solvent. organic-chemistry.orgkiku.dk | This compound |

| 2 | Thiourea Synthesis | This compound, Cyclopropylamine | Stirred in an inert solvent (e.g., dichloromethane) at room temperature. mdpi.com | 1-Cyclopropyl-3-(2-fluoroethyl)thiourea |

| 3 | Purification | Crude reaction mixture | Washing with dilute acid or base, followed by evaporation or recrystallization. | Purified Thiourea Derivative |

Role of this compound in the Synthesis of Radiopharmaceuticals Precursors

The introduction of the positron-emitting radionuclide Fluorine-18 (B77423) (¹⁸F) into bioactive molecules is a cornerstone of Positron Emission Tomography (PET), a powerful in vivo imaging technique. rsc.orgopenmedscience.com The "2-fluoroethyl" moiety is a common structural motif in PET tracers. While 2-[¹⁸F]fluoroethyl isothiocyanate itself is not typically synthesized and used directly, its chemical logic is applied through the synthesis and reaction of its key precursor, 2-[¹⁸F]fluoroethylamine. This radiolabeled amine is then used to build more complex molecules, such as thiourea derivatives, for imaging applications. nih.gove-century.us

Introduction of Fluorine-18 via this compound Derivatives for Imaging Probes

The incorporation of Fluorine-18 is achieved not by derivatizing the final isothiocyanate, but by synthesizing a radiolabeled building block, namely 2-[¹⁸F]fluoroethylamine. This strategy is essential due to the short half-life of ¹⁸F (approximately 110 minutes), which necessitates rapid and high-yielding radiochemical reactions. openmedscience.com

The most established synthetic route to 2-[¹⁸F]fluoroethylamine is a two-step process:

Nucleophilic Radiofluorination : A protected precursor, such as N-[2-(p-toluenesulfonyloxy)ethyl]phthalimide, is reacted with [¹⁸F]fluoride ion. The tosyl group serves as an excellent leaving group for the nucleophilic substitution reaction. researchgate.netnih.govscispace.com

Deprotection : The phthalimide (B116566) protecting group is subsequently removed, typically via hydrazinolysis (reaction with hydrazine). The volatile 2-[¹⁸F]fluoroethylamine product is then purified by distillation. researchgate.netscispace.com

Alternative methods, such as the copper-mediated or Staudinger reduction of 2-[¹⁸F]fluoroethyl azide, have also been developed to access the crucial 2-[¹⁸F]fluoroethylamine synthon. d-nb.inforesearchgate.net This approach offers a different pathway to the same key intermediate, enhancing the flexibility of tracer development. d-nb.info

Synthetic Pathways to Radiolabeled Organic Molecules for Positron Emission Tomography (PET)

Once the key radiolabeled intermediate, 2-[¹⁸F]fluoroethylamine, is synthesized and purified, it serves as a versatile precursor for constructing PET tracers. The amine functionality readily reacts with isothiocyanates or isocyanate-generating compounds to form the final radiolabeled molecule.

A prominent example is the synthesis of N-(2-[¹⁸F]fluoroethyl)-N′-methylthiourea ([¹⁸F]FEMTU), a PET tracer developed to detect hydrogen peroxide, a marker of oxidative stress. nih.gove-century.us The synthesis is completed by reacting the distilled 2-[¹⁸F]fluoroethylamine with methylisothiocyanate in a suitable solvent like dichloromethane. researchgate.netscispace.com The resulting [¹⁸F]FEMTU is then purified by High-Performance Liquid Chromatography (HPLC) for use in imaging studies. researchgate.net

This building block approach, where the radionuclide is incorporated into a small, reactive molecule that is then conjugated to a larger scaffold, is a fundamental strategy in radiopharmaceutical chemistry. rsc.org It allows for a modular and efficient synthesis of a wide range of PET probes. For instance, 2-[¹⁸F]fluoroethylamine has been used in the synthesis of urea-based PET ligands, such as [¹⁸F]ATPFU for imaging the mTOR signaling pathway, by reacting it with an amine precursor pre-treated with triphosgene (B27547) to generate an isocyanate in situ. nih.gov

Table 2: Synthetic Pathway for the PET Tracer [¹⁸F]FEMTU This table details the synthesis of N-(2-[¹⁸F]fluoroethyl)-N′-methylthiourea, a derivative of this compound, for PET imaging.

| Step | Description | Precursor(s) | Key Reagents/Conditions | Product | Radiochemical Yield (Decay Corrected) |

|---|---|---|---|---|---|

| 1 | ¹⁸F-Fluorination | N-[2-(p-toluenesulfonyloxy)ethyl]phthalimide | [¹⁸F]Fluoride, Kryptofix 2.2.2, K₂CO₃, Acetonitrile | N-(2-[¹⁸F]fluoroethyl)phthalimide | Not specified in this step |

| 2 | Deprotection & Distillation | N-(2-[¹⁸F]fluoroethyl)phthalimide | Hydrazine (B178648), Heating | 2-[¹⁸F]Fluoroethylamine | 39 ± 6% researchgate.net |

| 3 | Thiourea Formation | 2-[¹⁸F]Fluoroethylamine, Methylisothiocyanate | CH₂Cl₂ | N-(2-[¹⁸F]fluoroethyl)-N′-methylthiourea ([¹⁸F]FEMTU) | Not specified in this step |

Advanced Spectroscopic and Analytical Methodologies for Characterizing 2 Fluoroethyl Isothiocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Structure Confirmation of Derivatives

NMR spectroscopy is a cornerstone technique for the structural analysis of 2-fluoroethyl isothiocyanate and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis in Reaction Pathways

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful tool for studying this compound. The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it highly sensitive for NMR experiments. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it an excellent probe for tracking chemical transformations.

In a hypothetical reaction pathway involving this compound, any change to the substitution pattern or electronic nature of the molecule would likely induce a significant change in the ¹⁹F chemical shift. For instance, the conversion of the isothiocyanate group into a thiourea (B124793) derivative by reaction with an amine would alter the electron density around the fluoroethyl moiety, leading to a predictable shift in the ¹⁹F NMR signal. By monitoring these shifts, chemists can track the progress of a reaction, identify intermediates, and confirm the formation of the desired product.

Table 1: Hypothetical ¹⁹F NMR Chemical Shift Data

| Compound/Intermediate | Functional Group Transformation | Expected ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |

| This compound | Isothiocyanate | -200 to -220 |

| N-(2-Fluoroethyl)thiourea Derivative | Thiourea | -210 to -230 |

| 2-Fluoroethyl amine Intermediate | Amine | -220 to -240 |

¹H, ¹³C, and ¹⁵N NMR for Structural and Dynamic Studies of Intermediates and Products

Complementing ¹⁹F NMR, other nuclei provide a more complete picture of the molecular structure.

¹H NMR Spectroscopy: This technique provides information on the number and connectivity of hydrogen atoms. For this compound, one would expect to see two multiplets corresponding to the two methylene (B1212753) (-CH₂-) groups. The coupling of these protons to each other and to the adjacent fluorine atom would result in complex splitting patterns, which can be analyzed to confirm the structure.

¹³C NMR Spectroscopy: ¹³C NMR is used to identify all unique carbon atoms in a molecule. uobasrah.edu.iq For this compound, distinct signals would be observed for the two carbons of the ethyl chain and the carbon of the isothiocyanate group. The chemical shift of the isothiocyanate carbon is particularly characteristic and typically appears in the range of 120-140 ppm. glaserchemgroup.comacs.orgnih.gov However, the signal for the isothiocyanate carbon can sometimes be broad or difficult to observe due to quadrupolar broadening from the adjacent ¹⁴N nucleus. glaserchemgroup.comacs.orgnih.gov

¹⁵N NMR Spectroscopy: While less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, this technique can provide direct information about the nitrogen atom in the isothiocyanate group and its derivatives. The ¹⁵N chemical shift is highly sensitive to the bonding and electronic environment of the nitrogen atom.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H | F-CH₂- | 4.6-4.8 | Triplet of triplets |

| ¹H | -CH₂-NCS | 3.7-3.9 | Triplet of triplets |

| ¹³C | F-CH₂- | 65-75 | Doublet |

| ¹³C | -CH₂-NCS | 40-50 | Doublet |

| ¹³C | -N=C=S | 125-135 | Singlet (potentially broad) |

Note: This data is predicted based on known chemical shift ranges for similar functional groups and has not been experimentally verified from the searched literature.

Mass Spectrometry (MS) in Reaction Pathway Investigation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Confirmation and Intermediate Detection

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is invaluable for confirming the identity of reaction products and for identifying transient intermediates. By comparing the experimentally measured mass to the calculated exact mass, chemists can confidently confirm the formation of the desired product in a reaction involving this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring

ESI-MS is a soft ionization technique that allows for the analysis of molecules directly from solution. nih.govbohrium.comuvic.ca This makes it an ideal tool for real-time reaction monitoring. nih.gov By continuously infusing the reaction mixture into the mass spectrometer, it is possible to track the disappearance of reactants and the appearance of products and intermediates over time. This provides valuable kinetic information and can help to optimize reaction conditions. For example, the reaction of this compound with a nucleophile could be monitored by observing the decrease in the ion signal corresponding to the starting material and the simultaneous increase in the signal for the product adduct.

Table 3: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Expected Ion | m/z (Calculated) |

| ESI (+) | [M+H]⁺ | 106.0226 |

| ESI (+) | [M+Na]⁺ | 128.0045 |

| EI | [M]⁺• | 105.0148 |

Note: Fragmentation patterns in EI-MS would be expected, with potential losses of fluorine, the ethyl group, or the NCS group.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

The isothiocyanate group (-N=C=S) has a very strong and characteristic absorption band in the IR spectrum, typically appearing in the region of 2000-2200 cm⁻¹. researchgate.netresearchgate.net This strong, sharp band is often used to confirm the presence of the isothiocyanate functionality. The C-F bond also has a strong absorption in the IR spectrum, usually in the 1000-1400 cm⁻¹ region.

Raman spectroscopy can also be used to identify the isothiocyanate group. The symmetric and asymmetric stretching vibrations of the -N=C=S group are Raman active. While IR and Raman spectroscopy provide similar information, their selection rules are different, meaning that some vibrational modes may be more prominent in one technique than the other. This complementarity can be exploited to gain a more complete vibrational analysis of this compound and its derivatives.

Table 4: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| -N=C=S | Asymmetric Stretch | 2000 - 2200 | Very Strong |

| C-F | Stretch | 1000 - 1400 | Strong |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

Note: This table is based on general characteristic frequencies for the listed functional groups.

Vibrational Spectroscopy of the Isothiocyanate Group and its Transformations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups within a molecule. nih.govresearchgate.net It relies on the principle that molecules absorb radiation at specific frequencies corresponding to their natural vibrational modes. mdpi.com For this compound, this methodology is particularly useful for identifying and tracking the characteristic isothiocyanate (-N=C=S) functional group.

The isothiocyanate group possesses a highly characteristic and intense asymmetric stretching vibration (νₐₛ(NCS)) that appears in a relatively clear region of the mid-infrared spectrum, typically between 1990 cm⁻¹ and 2280 cm⁻¹. tandfonline.com This band often presents as a distinctive doublet. tandfonline.com The presence of this strong absorption is a clear indicator of the isothiocyanate functionality. Other vibrations, such as the symmetric stretch (νₛ(NCS)), are also present but are generally weaker and appear at lower frequencies.

Vibrational spectroscopy is invaluable for monitoring chemical reactions involving the isothiocyanate group. When this compound undergoes a transformation, such as a reaction with a primary amine to form a thiourea, the characteristic νₐₛ(NCS) band will disappear from the spectrum. Concurrently, new bands corresponding to the functional groups of the product, such as N-H stretching and C=S stretching of the thiourea, will appear. This allows for real-time or aliquot-based monitoring of reaction progress, confirming the consumption of the starting material and the formation of the desired derivative.

Table 1: Characteristic Vibrational Frequencies of the Isothiocyanate Group This table is interactive. Click on the headers to sort.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Asymmetric Stretch (νₐₛ(NCS)) | 1990 - 2280 | Strong, Sharp | Highly characteristic; often appears as a doublet. tandfonline.com |

| Symmetric Stretch (νₛ(NCS)) | 1070 - 1100 | Medium to Weak | Less commonly used for primary identification. |

| Bending (δ(NCS)) | ~485 | Variable | Appears in the fingerprint region. |

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Intermediates

X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsion angles, allowing for the complete elucidation of a molecule's conformation and its packing within a crystal lattice. nih.gov

While a crystal structure for this compound itself may not be widely available, the technique is indispensable for characterizing its solid derivatives and reaction intermediates. iucr.org For instance, if this compound is reacted to form a stable, crystalline thiourea or a metal complex, X-ray crystallography can confirm the resulting structure unequivocally. This is crucial for verifying the outcome of a synthetic step and understanding the stereochemical and conformational properties of the new molecule. researchgate.net

The structural data obtained for a derivative would reveal key geometric parameters of the core functional group. For isothiocyanates, the R-N=C=S linkage is nearly linear, but the R-N=C angle is typically bent, with values often around 165°. wikipedia.org In derivatives, such as a coordination complex, the method can show how the isothiocyanate ligand binds to a metal center (e.g., through the nitrogen or sulfur atom) and how intermolecular forces, like hydrogen bonding, dictate the packing in the solid state. iucr.orgresearchgate.net

Table 2: Representative Crystallographic Data for an Isothiocyanate-Containing Compound, [Cu(L¹)(NCS)]SCN This data is for a representative copper(II) complex containing a thiocyanate (B1210189) ligand and is used for illustrative purposes. researchgate.net This table is interactive.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₃₆CuN₆S₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9681(2) |

| b (Å) | 8.8644(2) |

| c (Å) | 18.8165(5) |

| α (°) | 76.758(7) |

| β (°) | 78.490(2) |

| γ (°) | 77.679(2) |

| Cu-N(CS) Bond Length (Å) | 2.322(3) |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and monitoring the progress of its reactions. The two most common techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like many isothiocyanates. mdpi.com In GC, the sample is vaporized and passed through a column that separates the components based on their boiling points and interactions with the column's stationary phase. researchgate.net Each component elutes at a characteristic retention time. For purity assessment, the resulting chromatogram will show a major peak for this compound and smaller peaks for any volatile impurities. The mass spectrometer then fragments the eluting components, producing a unique mass spectrum or "fingerprint" that allows for positive identification. jocpr.commdpi.com

High-Performance Liquid Chromatography (HPLC) is a more versatile technique that can be applied to a broader range of compounds, including those that are non-volatile or thermally sensitive. researchgate.net In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). pnrjournal.com Separation occurs based on the differential partitioning of components between the two phases. HPLC is exceptionally useful for reaction monitoring. Small aliquots can be taken from a reaction mixture over time and injected into the HPLC system. By tracking the decrease in the peak area of the starting material (this compound) and the increase in the peak area of the product, the reaction's kinetics and endpoint can be accurately determined. mostwiedzy.pl Detection is often performed using a UV-Vis detector or a mass spectrometer (LC-MS), the latter providing both quantitative data and structural confirmation. nih.govnih.gov

Table 3: Typical Gas Chromatography Conditions for Isothiocyanate Analysis This table is interactive. Click on the headers to sort.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Rtx-5MS (or similar 5% phenyl-methylpolysiloxane) | Provides good separation for semi-polar compounds. mdpi.com |

| Injector Temperature | 210 - 250 °C | Ensures rapid vaporization of the sample. |

| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. mdpi.com |

| Oven Program | Initial temp 35-40°C, ramp to 210-250°C | Separates compounds based on boiling point. mdpi.com |

| Detector | Mass Spectrometer (MS) | Provides identification based on mass-to-charge ratio. |

Table 4: Typical High-Performance Liquid Chromatography Conditions for Isothiocyanate Analysis This table is interactive. Click on the headers to sort.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., Phenomenex Kinetex) | Standard for reversed-phase separation of organic molecules. pnrjournal.com |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient) | Separates compounds based on polarity. pnrjournal.comnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow for good peak shape. |

| Column Temperature | 25 - 40 °C | Controls retention time and selectivity. acs.org |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) | DAD provides UV-Vis spectra; MS provides mass for identification. mostwiedzy.pl |

Computational Chemistry and Theoretical Studies of 2 Fluoroethyl Isothiocyanate

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edulsu.eduresearchgate.net These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic wavefunction of the molecule, from which various properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.govmdpi.comdntb.gov.ua It is particularly effective for investigating reaction mechanisms, allowing for the mapping of potential energy surfaces and the identification of transition states. researchgate.netpku.edu.cn

In the context of 2-Fluoroethyl isothiocyanate, DFT calculations can elucidate the pathways of its reactions, such as nucleophilic addition to the electrophilic carbon of the isothiocyanate group. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. escholarship.org The activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined from the energy difference between the reactants and the transition state. This information is crucial for predicting reaction rates and understanding selectivity. For example, a DFT study could model the reaction of this compound with an amine, identifying the key transition state and determining the energetic feasibility of the reaction.

Table 1: Illustrative DFT-Calculated Energy Profile for the Reaction of this compound with a Nucleophile (e.g., Ammonia) This table presents hypothetical data representative of what a DFT calculation would yield.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + NH₃ | 0.0 |

| Transition State (TS) | The highest energy point on the reaction path | +15.5 |

| Product | Thiourea (B124793) derivative | -25.0 |

Ab Initio Methods for Predicting Spectroscopic Parameters and Molecular Properties

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. lsu.edu These methods are highly valuable for accurately predicting molecular properties such as geometry (bond lengths and angles) and spectroscopic parameters. nih.gov

For this compound, ab initio calculations can predict its three-dimensional structure with high accuracy. These calculations can also determine the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. This allows for the theoretical prediction of its spectroscopic fingerprint, which can be used to identify the compound and analyze its conformational properties. researchgate.net Furthermore, properties such as dipole moment and polarizability, which govern the molecule's interaction with electric fields, can be reliably calculated.

Table 2: Predicted Molecular Properties of this compound from Ab Initio Calculations This table contains theoretical data for illustrative purposes, based on known values for similar compounds. nih.govnih.gov

| Property | Predicted Value |

| C=N Bond Length (Isothiocyanate) | ~1.21 Å |

| N=C Bond Length (Isothiocyanate) | ~1.40 Å |

| C=S Bond Length (Isothiocyanate) | ~1.56 Å |

| C-F Bond Length | ~1.39 Å |

| CNC Bond Angle | ~145° |

| Dipole Moment | ~3.5 D |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior and dynamics, including conformational changes and interactions with other molecules, such as solvents. nih.gov

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. nih.gov MD simulations are an excellent tool for investigating these solvent effects at a molecular level. nih.gov By explicitly including solvent molecules in the simulation, it is possible to model how the solvent organizes around the solute (this compound) to form a solvation shell. mdpi.com

These simulations can reveal specific solute-solvent interactions, such as hydrogen bonding, and show how they stabilize or destabilize reactants, transition states, and products. For instance, a polar solvent might stabilize a polar transition state more than the reactants, thereby accelerating the reaction. MD simulations can quantify these effects and provide insights into how changing the solvent could modulate the reactivity of this compound. chemrxiv.org

Structure-Reactivity Relationship Analysis in Fluoroalkyl Isothiocyanates

Understanding the relationship between a molecule's structure and its chemical reactivity is a central theme in chemistry. mdpi.com For fluoroalkyl isothiocyanates, the presence and position of fluorine atoms significantly influence their electronic properties and, consequently, their reactivity. nih.govresearchgate.net

The fluorine atom in this compound is highly electronegative, leading to a strong electron-withdrawing inductive effect. This effect can influence the electrophilicity of the carbon atom in the isothiocyanate group (-N=C=S). By comparing the calculated properties and reaction barriers of this compound with non-fluorinated analogues (like ethyl isothiocyanate) or other haloalkyl isothiocyanates, a clear structure-reactivity relationship can be established. nih.gov Computational studies can systematically probe these relationships by modeling a series of related compounds.

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining and predicting chemical reactivity. wikipedia.orgucsb.edu It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.orgstudylib.net The energy and spatial distribution of these frontier orbitals are key determinants of reaction outcomes.

For this compound, the HOMO is typically associated with the lone pairs on the sulfur or nitrogen atoms, making it nucleophilic at these sites. Conversely, the LUMO is generally centered on the carbon atom of the isothiocyanate group, which is where a nucleophile would attack. pku.edu.cn Quantum chemical calculations can determine the energies and shapes of the HOMO and LUMO. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. By analyzing the FMOs, one can predict how this compound will interact with various reagents. For example, in a reaction with a nucleophile, the primary interaction will be between the HOMO of the nucleophile and the LUMO of this compound.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical data to illustrate FMO theory concepts.

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -9.8 | Site of electrophilic attack (e.g., oxidation) |

| LUMO | -0.5 | Site of nucleophilic attack |

| HOMO-LUMO Gap | 9.3 | Indicator of chemical reactivity and stability |

Analysis of Fluorine's Impact on Conformation and Reactivity

Conformational Preferences and the Gauche Effect

In acyclic systems like this compound, rotation around the carbon-carbon single bond gives rise to different spatial arrangements of the substituents, known as conformers. For a 1,2-disubstituted ethane, the two most significant conformers are the anti conformation, where the substituents are 180° apart, and the gauche conformation, where they are approximately 60° apart. While steric hindrance would typically favor the anti conformation, the presence of an electronegative atom like fluorine often leads to a preference for the gauche arrangement, a phenomenon known as the gauche effect. wikipedia.orgchemeurope.com

This effect is primarily explained by two interconnected theoretical models: hyperconjugation and bent bonds.

Hyperconjugation: This model posits that the gauche conformation is stabilized by a favorable orbital interaction. Specifically, electron density from the carbon-hydrogen (C-H) sigma (σ) bonding orbital is donated into the adjacent carbon-fluorine (C-F) sigma-star (σ) antibonding orbital. wikipedia.orgchemeurope.com This donation is most effective when the donor and acceptor orbitals are anti-periplanar to each other, a condition that is met in the gauche conformer. The high electronegativity of fluorine makes the C-F σ orbital a particularly good electron acceptor, enhancing this stabilizing interaction. wikipedia.org

Bent Bonds: An alternative explanation involves the polarization of the C-F bond due to fluorine's electronegativity. This leads to an increase in the p-orbital character of the carbon in the C-F bond. To compensate for the resulting reduced orbital overlap in the central C-C bond, the molecule adopts a gauche conformation, which allows for the formation of a more stable, bent bond. wikipedia.orgchemeurope.com

While direct computational studies on this compound are not widely available, extensive research on analogous molecules like 1,2-difluoroethane (B1293797) confirms the stability of the gauche conformer. swarthmore.edunih.gov For 1,2-difluoroethane, the gauche conformation is more stable than the anti-conformation by approximately 2.4 to 3.4 kJ/mol in the gas phase. chemeurope.com It is anticipated that this compound would exhibit a similar preference.

Table 1: Predicted Conformational Energy Profile for this compound

| Conformer | Dihedral Angle (F-C-C-N) | Relative Energy (kJ/mol) | Population (%) at 298 K |

|---|---|---|---|

| Gauche | ~60° | 0 (most stable) | ~70-80% |

| Anti | 180° | ~2.4 - 4.0 | ~20-30% |

Note: Data is estimated based on computational studies of analogous 1,2-disubstituted ethanes containing fluorine.

Influence of Fluorine on Reactivity

The high electronegativity of the fluorine atom also significantly impacts the chemical reactivity of this compound. This influence is primarily exerted through inductive effects, which alter the electron density distribution across the molecule.

The fluorine atom strongly withdraws electron density from the carbon atom to which it is attached (C2), which in turn withdraws density from the adjacent carbon (C1) of the isothiocyanate group. This inductive effect makes both carbon atoms in the ethyl chain more electrophilic and susceptible to nucleophilic attack.

Furthermore, the fluorine atom can influence the reactivity of the isothiocyanate (-NCS) group itself. The electron-withdrawing nature of the fluoroethyl group can increase the electrophilicity of the central carbon atom of the isothiocyanate moiety, making it a more reactive site for nucleophiles.

Table 2: Key Geometric Parameters Affected by the Gauche Effect (Based on 1,2-difluoroethane as a model)

| Parameter | Anti-Conformer | Gauche-Conformer |

|---|---|---|

| F-C-C-F Dihedral Angle | 180° | ~71° |

| C-C Bond Length | ~1.520 Å | ~1.506 Å |

| C-C-F Bond Angle | ~108.5° | ~111.7° |

Source: Data derived from computational studies on 1,2-difluoroethane, which serves as a structural model for the fluoroethyl group. nih.gov

Emerging Research Directions and Future Perspectives for 2 Fluoroethyl Isothiocyanate

Sustainable and Green Chemistry Approaches in 2-Fluoroethyl Isothiocyanate Synthesis

Recent advancements in chemical synthesis have emphasized the need for environmentally friendly processes. The synthesis of isothiocyanates, including this compound, is evolving to incorporate green chemistry principles, moving away from hazardous reagents like thiophosgene (B130339) and carbon disulfide. rsc.orgdigitellinc.com

The development of novel catalytic systems is at the forefront of sustainable synthesis for isothiocyanates. Researchers are exploring methods that utilize less toxic and more efficient catalysts to produce these compounds under milder conditions.